Cas no 749907-01-5 (2-Chloro-N-2-methyl-6-(propan-2-yl)phenylpropanamide)

2-Chloro-N-2-methyl-6-(propan-2-yl)phenylpropanamide is a chloro-substituted propanamide derivative with potential applications in agrochemical and pharmaceutical research. Its structure features a 2-methyl-6-isopropylphenyl group, which may enhance lipophilicity and bioactivity, making it a candidate for intermediate synthesis in crop protection or medicinal chemistry. The chloro substituent at the propanamide chain offers reactivity for further functionalization, while the isopropyl group could influence steric and electronic properties. This compound is suited for studies requiring selective modification of phenylpropanamide scaffolds. Careful handling is advised due to its reactive functional groups. Purity and stability should be verified for experimental use.
2-Chloro-N-2-methyl-6-(propan-2-yl)phenylpropanamide structure
749907-01-5 structure
Product name:2-Chloro-N-2-methyl-6-(propan-2-yl)phenylpropanamide
CAS No:749907-01-5
MF:C13H18ClNO
MW:239.741122722626
CID:3106868
PubChem ID:3859248

2-Chloro-N-2-methyl-6-(propan-2-yl)phenylpropanamide Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-N-(2-isopropyl-6-methylphenyl)propanamide
    • EN300-08998
    • AKOS017268191
    • 749907-01-5
    • 2-chloro-N-[2-methyl-6-(propan-2-yl)phenyl]propanamide
    • G38611
    • Z55992911
    • AKOS000199316
    • 2-chloro-N-(2-methyl-6-propan-2-ylphenyl)propanamide
    • 2-Chloro-N-2-methyl-6-(propan-2-yl)phenylpropanamide
    • Inchi: InChI=1S/C13H18ClNO/c1-8(2)11-7-5-6-9(3)12(11)15-13(16)10(4)14/h5-8,10H,1-4H3,(H,15,16)
    • InChI Key: AKLKTQNAKIHBSY-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 239.1076919Da
  • Monoisotopic Mass: 239.1076919Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.1Ų
  • XLogP3: 3.1

2-Chloro-N-2-methyl-6-(propan-2-yl)phenylpropanamide Security Information

2-Chloro-N-2-methyl-6-(propan-2-yl)phenylpropanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C379143-100mg
2-Chloro-N-[2-methyl-6-(propan-2-yl)phenyl]propanamide
749907-01-5
100mg
$ 95.00 2022-06-06
TRC
C379143-500mg
2-Chloro-N-[2-methyl-6-(propan-2-yl)phenyl]propanamide
749907-01-5
500mg
$ 320.00 2022-06-06
Enamine
EN300-08998-0.05g
2-chloro-N-[2-methyl-6-(propan-2-yl)phenyl]propanamide
749907-01-5 98%
0.05g
$46.0 2023-10-28
Enamine
EN300-08998-10.0g
2-chloro-N-[2-methyl-6-(propan-2-yl)phenyl]propanamide
749907-01-5 97%
10g
$1224.0 2023-04-29
Enamine
EN300-08998-2.5g
2-chloro-N-[2-methyl-6-(propan-2-yl)phenyl]propanamide
749907-01-5 98%
2.5g
$558.0 2023-10-28
Aaron
AR019JZR-50mg
2-chloro-N-[2-methyl-6-(propan-2-yl)phenyl]propanamide
749907-01-5 95%
50mg
$89.00 2025-03-01
Aaron
AR019JZR-5g
2-chloro-N-[2-methyl-6-(propan-2-yl)phenyl]propanamide
749907-01-5 98%
5g
$1160.00 2023-12-13
1PlusChem
1P019JRF-500mg
2-chloro-N-[2-methyl-6-(propan-2-yl)phenyl]propanamide
749907-01-5 95%
500mg
$291.00 2025-03-03
1PlusChem
1P019JRF-250mg
2-chloro-N-[2-methyl-6-(propan-2-yl)phenyl]propanamide
749907-01-5 95%
250mg
$180.00 2025-03-03
A2B Chem LLC
AV24331-100mg
2-chloro-N-[2-methyl-6-(propan-2-yl)phenyl]propanamide
749907-01-5 98%
100mg
$112.00 2024-04-19

Additional information on 2-Chloro-N-2-methyl-6-(propan-2-yl)phenylpropanamide

Professional Introduction to 2-Chloro-N-2-methyl-6-(propan-2-yl)phenylpropanamide (CAS No. 749907-01-5)

2-Chloro-N-2-methyl-6-(propan-2-yl)phenylpropanamide, with the chemical identifier CAS No. 749907-01-5, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural and functional properties, has garnered attention due to its potential applications in drug development and biochemical research. The compound's molecular structure, featuring a chloro-substituted phenyl ring and an amide functional group, makes it a versatile candidate for further exploration in medicinal chemistry.

The synthesis of 2-Chloro-N-2-methyl-6-(propan-2-yl)phenylpropanamide involves a series of well-defined chemical reactions that highlight the precision and expertise required in organic synthesis. The presence of the chloro group at the para position relative to the amide bond enhances the reactivity of the molecule, allowing for further functionalization and derivatization. This characteristic is particularly valuable in the context of designing novel therapeutic agents, where modularity and adaptability are key.

In recent years, there has been a growing interest in exploring the pharmacological properties of amide derivatives due to their broad spectrum of biological activities. The amide moiety, in particular, is known for its role in modulating various biological pathways, making it a cornerstone in the development of bioactive molecules. 2-Chloro-N-2-methyl-6-(propan-2-yl)phenylpropanamide represents an intriguing example of how structural modifications can influence biological outcomes.

One of the most compelling aspects of this compound is its potential as a lead molecule in drug discovery. The combination of a chloro-substituted phenyl ring and an N-substituted amide provides multiple sites for interaction with biological targets. This dual functionality has been exploited in various research endeavors to develop molecules with enhanced binding affinity and selectivity. For instance, studies have shown that similar amide derivatives exhibit promising activity against certain enzymes and receptors, suggesting that 2-Chloro-N-2-methyl-6-(propan-2-yl)phenylpropanamide could be a valuable starting point for further optimization.

The role of computational chemistry and molecular modeling has been instrumental in understanding the interactions between 2-Chloro-N-2-methyl-6-(propan-2-yl)phenylpropanamide and its potential targets. Advanced computational techniques have enabled researchers to predict binding affinities, identify key interaction points, and design analogs with improved pharmacological profiles. These insights have been crucial in guiding experimental efforts and accelerating the drug discovery process.

In addition to its pharmacological potential, this compound has also been explored for its role in biochemical pathways relevant to various diseases. Research indicates that amide derivatives can modulate inflammatory responses, metabolic processes, and signal transduction pathways. The specific structural features of 2-Chloro-N-2-methyl-6-(propan-2-yl)phenylpropanamide, such as the chloro group and the N-substituted amide, contribute to its ability to interact with multiple biological targets.

The synthesis and characterization of 2-Chloro-N-2-methyl-6-(propan-2-yl)phenylpropanamide have been refined through iterative optimization strategies. Researchers have employed various synthetic methodologies to enhance yield, purity, and scalability. These efforts have resulted in more efficient production processes, making it feasible to conduct larger-scale studies and clinical trials if necessary.

The future prospects for this compound are promising, with ongoing research aimed at expanding its therapeutic applications. By leveraging cutting-edge technologies such as high-throughput screening and structure-based drug design, scientists are poised to uncover new uses for 2-Chloro-N-2-methyl-6-(propan-2-yl)phenylpropanamide. Furthermore, collaborations between academic institutions and pharmaceutical companies are expected to drive innovation and accelerate the translation of laboratory findings into clinical practice.

In conclusion, 2-Chloro-N-2-methyl-6-(propan-2-y1)phenylpropanamide (CAS No. 74990701) stands as a testament to the ingenuity and dedication within the field of pharmaceutical chemistry. Its unique structure and functional properties make it a compelling candidate for further exploration in drug development. As research continues to uncover new applications and optimize synthetic routes, this compound is likely to play a significant role in addressing unmet medical needs.

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